2-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one
Description
2-(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one is a synthetic hybrid molecule combining a chromen-4-one (coumarin) core with a 4-methylbenzo[d]thiazolyloxy-substituted azetidine moiety. The 4-methylbenzo[d]thiazolyl group may enhance lipophilicity and influence target binding, as seen in structurally related thiazole-containing compounds .
Properties
IUPAC Name |
2-[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c1-12-5-4-8-18-19(12)22-21(28-18)26-13-10-23(11-13)20(25)17-9-15(24)14-6-2-3-7-16(14)27-17/h2-9,13H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFUSRXHTCOSIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC(=O)C5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with 4-methylbenzoic acid under acidic conditions.
Synthesis of Azetidine Intermediate: The azetidine ring can be synthesized by reacting an appropriate azetidinone precursor with a suitable nucleophile.
Coupling Reactions: The benzothiazole and azetidine intermediates are then coupled using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Chromenone Moiety: The final step involves the formation of the chromenone ring through a cyclization reaction, often using a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiazole and chromenone rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Acetylcholinesterase Inhibition
Research indicates that compounds similar to this one exhibit significant acetylcholinesterase (AChE) inhibitory activity. A study demonstrated that derivatives containing a coumarin core coupled with thiazole showed promising results in inhibiting AChE, which is crucial for treating Alzheimer’s disease due to its role in increasing acetylcholine levels in the brain .
Antimicrobial Activity
Compounds with thiazole and chromenone structures have been reported to possess antimicrobial properties. The mechanisms may involve disrupting bacterial cell walls or interfering with metabolic pathways critical for bacterial survival .
Anti-inflammatory Effects
The thiazole group is associated with anti-inflammatory activities, making this compound a potential candidate for developing new anti-inflammatory agents. Studies have shown that thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes.
Synthetic Methodologies
The synthesis of 2-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one typically involves several steps:
- Formation of the Thiazole Moiety : This can be achieved by reacting appropriate thiophenol derivatives with halogenated benzoic acids under acidic conditions.
- Synthesis of the Azetidine Ring : The azetidine structure can be synthesized through cyclization reactions involving amino acids or related precursors.
- Coupling Reactions : The final product is obtained by coupling the thiazole moiety with the azetidine ring and chromenone using coupling reagents like EDCI or DCC under controlled conditions.
Case Study 1: Alzheimer's Disease Treatment
A study focused on synthesizing and evaluating various coumarin-thiazole derivatives for their AChE inhibitory potential found that certain compounds exhibited IC50 values as low as 2.7 µM, indicating strong inhibition capabilities . This suggests that similar structural compounds could be developed for therapeutic use against Alzheimer's disease.
Case Study 2: Antimicrobial Agents
Research involving the evaluation of thiazole-derived compounds against various bacterial strains showed significant antimicrobial activity, particularly against Gram-positive bacteria. The study concluded that modifications to the thiazole ring could enhance efficacy, leading to the development of new antibiotics .
Mechanism of Action
The mechanism of action of 2-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites. The compound’s structure allows it to interact with multiple pathways, making it a versatile agent in biological research.
Comparison with Similar Compounds
Chromen-4-one vs. Chromen-2-one Derivatives
The target compound features a chromen-4-one core, whereas analogs like 3-(2-(substituted phenylamino)thiazol-4-yl)-2H-chromen-2-ones (e.g., compound 3j in ) utilize chromen-2-one.
Azetidine vs. Thiazolidin-4-one Moieties
The azetidine ring in the target compound contrasts with thiazolidin-4-one rings in analogs like 3-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-nitrophenyl)thiazolidin-4-one (compound 11, ). Azetidine’s smaller ring size (4-membered vs. 5-membered thiazolidinone) increases ring strain, which may affect metabolic stability and binding kinetics .
Key Reaction Steps
- Chromen-4-one Synthesis : Similar to , bromosalicylaldehyde and ethyl acetoacetate undergo Pechmann condensation to form the coumarin core.
- Azetidine Introduction : Likely involves coupling of 3-hydroxyazetidine with 4-methylbenzo[d]thiazol-2-yl chloride, followed by carbonyl activation for chromen-4-one conjugation .
- Thiazole/Thiazolidinone Analogs: Synthesized via thiourea cyclization (e.g., compound 13 in ) or Schiff base formation (e.g., compound 3j in ) .
Physicochemical Properties
Melting Points and Solubility
- The target compound’s azetidine group may reduce melting points compared to thiazolidinone analogs due to lower symmetry and weaker crystal packing .
Spectroscopic Characterization
Antimicrobial Activity
Thiazolidin-4-one derivatives (e.g., compound 9, ) exhibit potent antimicrobial activity (MIC: 2–8 µg/mL), attributed to the thiazole ring’s ability to disrupt bacterial membranes . The target compound’s azetidine may modulate activity by altering hydrogen-bonding capacity .
Anticancer Potential
Coumarin derivatives like limettin () inhibit chemical carcinogen-induced neoplasia, with activity dependent on substituent polarity. The 4-methyl group in the target compound, being less polar than hydroxyl or methoxy groups in analogs (e.g., compound 10), may enhance membrane permeability but reduce direct target binding .
Crystallographic and Computational Insights
- Crystal Packing: Thiazole-containing chromenones (e.g., compound 3j, ) crystallize in orthorhombic systems (space group Pna21), stabilized by N–H···O and C–H···π interactions . The azetidine’s compact structure may favor alternative packing motifs.
- In Silico Studies: Molecular docking of thiazolidinone analogs () highlights hydrophobic interactions with enzyme active sites, suggesting the target compound’s benzo[d]thiazolyl group could similarly engage hydrophobic pockets .
Biological Activity
The compound 2-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one represents a novel molecular structure that integrates a coumarin core with a thiazole moiety and an azetidine ring. This unique combination suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 392.4 g/mol. The presence of the thiazole ring is significant as it is often associated with various pharmacological properties, including antibacterial and anticancer activities .
1. Acetylcholinesterase Inhibition
Research indicates that compounds containing a coumarin and thiazole framework exhibit promising acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. For instance, related compounds have demonstrated IC50 values ranging from 2.7 µM to higher concentrations, suggesting that modifications in structure can enhance or diminish inhibitory effects .
2. Anticancer Properties
The biological activity of thiazole derivatives has been extensively studied in cancer research. Thiazole-containing compounds have shown potential in inhibiting tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways critical for cell survival and proliferation .
3. Antimicrobial Activity
The thiazole moiety in the compound has been linked to antimicrobial properties. Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics.
Synthesis
The synthesis of This compound typically involves several key steps:
- Formation of Azetidine Ring : The azetidine ring is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of Thiazole Moiety : The 4-methylbenzo[d]thiazol-2-yl group is introduced via nucleophilic substitution reactions.
- Coupling with Coumarin : The final step involves coupling the azetidine derivative with a coumarin derivative to yield the target compound.
Case Study 1: AChE Inhibition
In vitro studies on similar compounds showed that modifications in the coumarin-thiazole structure led to varying degrees of AChE inhibition. One study reported an IC50 value of 2.7 µM for a related compound, indicating strong potential for Alzheimer’s disease treatment .
Case Study 2: Anticancer Activity
A study evaluated the anticancer effects of thiazole derivatives on different cancer cell lines, revealing that specific substitutions on the thiazole ring enhanced cytotoxicity against breast cancer cells. These findings suggest that further exploration of structural modifications could yield more effective anticancer agents .
Q & A
Basic: What synthetic strategies are effective for constructing the azetidine-thiazole-chromenone scaffold?
The synthesis typically involves modular assembly of the chromen-4-one core, azetidine ring functionalization, and coupling with a 4-methylbenzo[d]thiazole moiety. For example:
- Step 1 : Synthesize the chromen-4-one core via Claisen-Schmidt condensation or Baker-Venkataraman rearrangement.
- Step 2 : Introduce the azetidine ring via nucleophilic substitution or [2+2] cycloaddition. The azetidine can be pre-functionalized with a carbonyl group for later coupling .
- Step 3 : Couple the azetidine-carbonyl intermediate with 4-methylbenzo[d]thiazol-2-ol using Mitsunobu conditions (e.g., DIAD, PPh₃) or SNAr reactions under basic conditions (e.g., K₂CO₃ in DMF) .
Key validation : Confirm regioselectivity and purity via ¹H/¹³C NMR and HRMS .
Basic: How is the compound characterized to confirm structural integrity?
A multi-technique approach is essential:
- ¹H/¹³C NMR : Identify protons on the chromenone (δ 6.5–8.5 ppm for aromatic protons), azetidine (δ 3.5–4.5 ppm for N-CH₂), and thiazole (δ 2.5 ppm for methyl group) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
- X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in stereochemistry or bond lengths .
Advanced: How can molecular docking studies be optimized to predict target binding modes?
- Ligand preparation : Generate 3D conformers of the compound using software like Open Babel, ensuring correct tautomerization (e.g., chromenone keto-enol equilibrium) .
- Target selection : Prioritize kinases or GPCRs, as thiazole and chromenone motifs often interact with ATP-binding pockets .
- Validation : Cross-check docking scores (AutoDock Vina) with experimental IC₅₀ values. If discrepancies arise, re-evaluate protonation states or solvent effects .
Advanced: How should crystallographic data contradictions (e.g., twinning, disorder) be resolved?
- Data collection : Use high-resolution synchrotron data (≤1.0 Å) to minimize noise.
- Refinement in SHELXL : Apply TWIN and BASF commands for twinned crystals. For disordered regions, use PART and SUMP constraints .
- Validation : Check R-factors (R₁ < 0.05) and Fo-Fc maps to ensure residual electron density <0.3 eÅ⁻³ .
Advanced: What strategies enhance SAR studies for this compound?
- Variation points : Modify the (i) chromenone C-7 substituents (e.g., hydroxyl for H-bonding), (ii) azetidine ring size (e.g., pyrrolidine for conformational flexibility), and (iii) thiazole methyl group (e.g., halogens for lipophilicity) .
- Assay design : Test against panels of related targets (e.g., COX-2, EGFR) to identify selectivity trends. Use ANOVA to distinguish significant activity changes (p < 0.05) .
Methodological: How to address discrepancies between computational predictions and experimental bioactivity?
- Step 1 : Verify compound purity (>95% by HPLC) and stability (e.g., no degradation in DMSO over 72 hours).
- Step 2 : Reassess docking parameters (e.g., grid box size, ligand flexibility) and consider allosteric binding sites .
- Step 3 : Perform molecular dynamics simulations (AMBER/CHARMM) to evaluate binding mode persistence over 100 ns .
- Step 4 : Validate with orthogonal assays (e.g., SPR for binding kinetics, ITC for thermodynamics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
